N-(2-fluorocyclopentyl)quinoline-8-sulfonamide
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Overview
Description
“N-(2-fluorocyclopentyl)quinoline-8-sulfonamide” is a versatile chemical compound used in various scientific research applications, such as drug discovery and medicinal chemistry. It is a type of quinoline-8-sulfonamide, which has been studied for its potential as an inhibitor of the tumor cell-specific M2 isoform of pyruvate kinase .
Synthesis Analysis
The synthesis of quinoline-8-sulfonamide derivatives involves the use of molecular docking and molecular dynamics techniques . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used to create new compounds .Molecular Structure Analysis
Quinoline-8-sulfonamide derivatives are designed with the introduction of another quinolinyl fragment to the modulator molecule . This design has been found to have a significant impact on pyruvate levels in cancer cells .Chemical Reactions Analysis
Quinoline, a nitrogen-based heterocyclic aromatic compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Mechanism of Action
- ChEs , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , play a crucial role in neurotransmitter signaling. Inhibiting these enzymes can enhance neurotransmitter levels in the synaptic cleft, potentially improving cognitive function .
- Molecular docking studies reveal critical interactions, including hydrogen bonding, π–π interactions, π-alkyl interactions, π-amid interactions, and π-sulfur interactions between the ligand (quinoline-sulfonamide) and the enzymes .
- Impact on Bioavailability : Quinoline-sulfonamides’ pharmacokinetic properties influence their bioavailability and therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Action Environment
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c15-11-6-2-7-12(11)17-20(18,19)13-8-1-4-10-5-3-9-16-14(10)13/h1,3-5,8-9,11-12,17H,2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAKTHFWYWBQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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